molecular formula C15H11ClO3S B564697 3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid CAS No. 107572-09-8

3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid

Cat. No.: B564697
CAS No.: 107572-09-8
M. Wt: 306.76
InChI Key: PTYQQECJWQLENO-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid is an organic compound with the molecular formula C15H11ClO3S It is a derivative of phenylpyruvic acid, characterized by the presence of a chlorophenylthio group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid can be achieved through several methods. One common approach involves the condensation of benzaldehyde and glycine derivatives to form phenylazlactone, which is then hydrolyzed under acidic or basic conditions . Another method involves the double carbonylation of benzyl chloride .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

107572-09-8

Molecular Formula

C15H11ClO3S

Molecular Weight

306.76

IUPAC Name

3-[2-(4-chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid

InChI

InChI=1S/C15H11ClO3S/c16-11-5-7-12(8-6-11)20-14-4-2-1-3-10(14)9-13(17)15(18)19/h1-8H,9H2,(H,18,19)

InChI Key

PTYQQECJWQLENO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)C(=O)O)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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